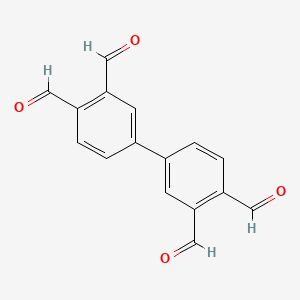

Biphenyl-3,3',4,4'-tetracarbaldehyde

Description

BenchChem offers high-quality Biphenyl-3,3',4,4'-tetracarbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biphenyl-3,3',4,4'-tetracarbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-diformylphenyl)phthalaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-7-13-3-1-11(5-15(13)9-19)12-2-4-14(8-18)16(6-12)10-20/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBWEPNXTOWAHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C=O)C=O)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties of Biphenyl-3,3',4,4'-tetracarbaldehyde

Technical Monograph & Application Guide

Executive Summary

Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7 ) is a specialized tetra-functional aromatic building block characterized by two phthalaldehyde moieties connected at the 4,4'-positions. Unlike its more common isomer (biphenyl-3,3',5,5'-tetracarbaldehyde) which forms hexagonal 2D networks, the 3,3',4,4'-isomer possesses ortho-positioned aldehyde groups. This structural feature dictates a unique reactivity profile, primarily driving the formation of phenazine-linked ladder polymers and highly stable Covalent Organic Frameworks (COFs) via double condensation reactions.

For drug development and materials scientists, this molecule represents a critical "cornerstone" synthon. It enables the construction of fused heteroaromatic scaffolds (such as tetra-isoindoles and poly-phthalazines) which are chemically robust and possess extended

Molecular Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a biphenyl core where each phenyl ring is substituted with two formyl groups at the 3 and 4 positions.

-

Symmetry :

or -

Reactivity Hotspot : The vicinal (ortho) arrangement of aldehyde groups is the defining feature. This proximity allows for intramolecular cyclization upon reaction with nucleophiles, a pathway unavailable to the 3,5-substituted isomer.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number | 915978-19-7 |

| Molecular Formula | |

| Molecular Weight | 266.25 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMF, DMSO, CHCl |

| Melting Point | >200°C (Decomposition often competes with melting) |

| Storage | Inert atmosphere ( |

Synthetic Routes & Purification

Expert Insight: While oxidation of tetramethylbiphenyl is possible, it often yields over-oxidized acid byproducts. The most reliable route for high-purity applications (e.g., COF synthesis) is the controlled reduction of the corresponding nitrile or ester.

Primary Protocol: DIBAL-H Reduction

This method minimizes over-oxidation and preserves the delicate aldehyde functionality.

Precursors : 3,3',4,4'-Biphenyltetracarbonitrile or Tetramethyl biphenyl-3,3',4,4'-tetracarboxylate.

Step-by-Step Methodology :

-

Setup : Flame-dry a 500 mL Schlenk flask and purge with Argon.

-

Dissolution : Dissolve 10 mmol of the tetranitrile precursor in 100 mL of anhydrous dichloromethane (DCM) or Toluene.

-

Cooling : Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control prevents reduction to the alcohol.

-

Addition : Dropwise add 4.5 equivalents of Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene) over 30 minutes.

-

Reaction : Stir at -78°C for 4 hours. Monitor via TLC (aldehyde spot appears, nitrile disappears).

-

Quenching : Carefully quench with methanol (5 mL) at -78°C, followed by 10% HCl (50 mL).

-

Hydrolysis : Allow the mixture to warm to room temperature and stir for 1 hour to hydrolyze the intermediate imine/aluminum complex.

-

Extraction : Extract with DCM (

mL). Wash combined organics with brine, dry over anhydrous -

Purification : Recrystallize from chloroform/hexane or purify via flash column chromatography (SiO

, Hexane:EtOAc gradient).

Visualization of Synthetic Logic

Figure 1: Synthetic pathways to Biphenyl-3,3',4,4'-tetracarbaldehyde highlighting the radical bromination and ester reduction routes.

Chemical Reactivity Profile

The chemical utility of this molecule is defined by the ortho-phthalaldehyde motif.

Condensation with Diamines (The Phenazine Pathway)

Unlike isolated aldehydes that form simple imines (

-

Mechanism : Initial imine formation is followed by intramolecular cyclization and aromatization.

-

Result : A fully conjugated, ladder-type structure with high thermal stability.

Condensation with Primary Amines (The Isoindole Pathway)

Reaction with mono-amines leads to the formation of isoindoles or phthalimidines , which are often fluorescent.

-

Application : This reaction is used to "cap" the aldehyde groups or to synthesize fluorescent markers in biological assays.

Oxidation

The aldehyde groups are susceptible to oxidation to carboxylic acids.

-

Stability Warning : Prolonged exposure to air converts the surface to 3,3',4,4'-biphenyltetracarboxylic acid. Store under inert gas.

Application Focus: Covalent Organic Frameworks (COFs)

This is the primary high-value application. The 3,3',4,4'-isomer is used to synthesize Aza-fused COFs .

Topology Control

-

3,3',5,5'-isomer : Forms hexagonal (hcb) topologies with large pores.

-

3,3',4,4'-isomer (This molecule) : Forms dual-pore or rhombic topologies due to the twisted biphenyl backbone and ortho-linkages. When reacted with tetraamines (e.g., 3,3',4,4'-biphenyltetramine), it yields Phenazine-linked COFs .

Protocol: Synthesis of a Phenazine-Linked COF

Materials :

-

Monomer A: Biphenyl-3,3',4,4'-tetracarbaldehyde (0.1 mmol)

-

Monomer B: 3,3',4,4'-Biphenyltetramine (0.1 mmol)

-

Solvent: o-Dichlorobenzene / n-Butanol (1:1 v/v)

-

Catalyst: 6M Acetic Acid (0.1 mL)

Workflow :

-

Loading : Place monomers in a Pyrex tube (10 mL).

-

Solvation : Add 1 mL of solvent mixture. Sonicate for 10 minutes to disperse.

-

Catalysis : Add acetic acid catalyst.

-

Degassing : Flash freeze in liquid

, pump to vacuum, and thaw. Repeat 3 times (Freeze-Pump-Thaw) to remove -

Sealing : Flame seal the tube under vacuum.

-

Solvothermal Synthesis : Heat at 120°C for 3 days undisturbed.

-

Isolation : Filter the resulting dark red/brown precipitate. Wash with THF and Acetone.

-

Activation : Soxhlet extraction with THF for 24 hours, then dry under vacuum at 100°C.

Reaction Mechanism Diagram

Figure 2: Mechanistic pathway for the formation of phenazine-linked frameworks from ortho-dialdehydes.

Safety & Handling (MSDS Summary)

-

Hazards : Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Handling : Use in a fume hood. Avoid dust formation.

-

Storage : Store in a tightly closed container under nitrogen. Refrigerate (2-8°C) to prevent slow oxidation.

References

-

Qian, H.-F., et al. (2010).[1] Crystal structure of Biphenyl-3,3',4,4'-tetraamine (Complementary monomer). Acta Crystallographica Section E. Retrieved from [Link]

-

PubChem . (2025). Biphenyl-3,3',4,4'-tetracarboxylic Acid (Precursor Data). National Library of Medicine. Retrieved from [Link]

Sources

Biphenyl-3,3',4,4'-tetracarbaldehyde CAS number and molecular weight

Title: Comprehensive Technical Guide on Biphenyl-3,3',4,4'-tetracarbaldehyde: Physicochemical Profiling and Synthesis Workflows

Executive Summary & Core Identity

In the rapidly evolving field of reticular chemistry, the selection of precise geometric monomers dictates the topology, porosity, and stability of Covalent Organic Frameworks (COFs). While the symmetric 3,3',5,5'-isomer is widely documented[1], Biphenyl-3,3',4,4'-tetracarbaldehyde represents a uniquely asymmetric, highly dense chelating building block. The adjacent placement of the aldehyde groups on each phenyl ring (the 3,4-positions) creates a highly specific "bite angle" that is critical for synthesizing ladder-type polymers, phthalocyanine-like macrocycles, and specialized metal-chelating COFs[2].

This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties, synthesis causality, and application workflows of this critical monomer.

Physicochemical Profiling

Understanding the baseline metrics of Biphenyl-3,3',4,4'-tetracarbaldehyde is the first step in experimental design. The compound is officially registered under CAS Number 915978-19-7 [3] and possesses a molecular weight of 266.25 g/mol [4].

Table 1: Quantitative Physicochemical Data

| Property | Value / Specification |

| Chemical Name | [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde |

| CAS Number | 915978-19-7[3] |

| Molecular Formula | C₁₆H₁₀O₄[4] |

| Molecular Weight | 266.25 g/mol [4] |

| Reactive Sites | 4 x Electrophilic Formyl (-CHO) Groups |

| Structural Geometry | Dihedral twist at the biphenyl linkage; adjacent (ortho) aldehydes |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2–8°C, protected from light |

Structural Causality & Design Rationale

As an application scientist, I cannot overstate the importance of the ortho-aldehyde arrangement in this specific isomer. Unlike the 3,3',5,5'-variant which directs polymerization outward to form large hexagonal or kagome lattices[1], the 3,3',4,4'-substitution pattern forces incoming nucleophiles (like diamines) into close proximity.

The Causality of the Design: When reacted with linear diamines, the adjacent aldehydes undergo Schiff base condensation to form fused pyrazine or quinoxaline rings rather than simple imine linkages. This thermodynamic sink drives the formation of fully conjugated, rigid ladder-type COFs that exhibit exceptional chemical stability and enhanced charge carrier mobility—properties highly sought after in photocatalysis and organic electronics[2].

Experimental Methodology: Monomer Synthesis & Purification

The synthesis of Biphenyl-3,3',4,4'-tetracarbaldehyde relies on the precise homocoupling of 4-halophthalaldehyde. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Acetal Protection of the Precursor

-

Procedure: Dissolve 4-bromophthalaldehyde (1.0 eq) in toluene. Add ethylene glycol (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux under a Dean-Stark trap until water evolution ceases.

-

Causality: Free aldehydes are highly electrophilic and can poison palladium catalysts or undergo unwanted aldol condensations under the basic conditions required for cross-coupling. Converting them to cyclic acetals neutralizes their reactivity temporarily.

Step 2: Palladium-Catalyzed Homocoupling (Miyaura-Suzuki Route)

-

Procedure: In a Schlenk flask, combine the protected monomer (1.0 eq), bis(pinacolato)diboron (0.55 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq) in anhydrous 1,4-dioxane. Heat to 90°C under strictly anaerobic conditions for 12 hours.

-

Causality: The use of a diboron reagent allows half of the aryl bromide to be converted in situ to an aryl boronic ester, which immediately couples with the remaining aryl bromide. This "one-pot" homocoupling is far more efficient and cleaner than traditional Ullmann couplings, which require harsh conditions and stoichiometric copper.

Step 3: Acidic Deprotection

-

Procedure: Isolate the protected biphenyl intermediate and dissolve it in a mixture of THF and 2M HCl (1:1 v/v). Stir at room temperature for 4 hours. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

Causality: The mild acidic conditions selectively hydrolyze the acetal protecting groups back to the target tetracarbaldehyde without cleaving the newly formed robust biphenyl C-C bond.

Application Workflow: Solvothermal COF Assembly

The primary application of Biphenyl-3,3',4,4'-tetracarbaldehyde is the construction of crystalline COFs via Schiff base condensation.

Protocol:

-

Monomer Loading: Weigh Biphenyl-3,3',4,4'-tetracarbaldehyde (0.1 mmol) and an appropriate diamine linker (e.g., p-phenylenediamine, 0.2 mmol) into a Pyrex tube.

-

Solvent Optimization: Add 1.0 mL of a 1:1 (v/v) mixture of 1,4-dioxane and mesitylene. Causality: This specific solvent blend balances the solubility of the monomers with the necessary boiling point and vapor pressure for solvothermal conditions.

-

Catalysis: Add 0.1 mL of 6M aqueous acetic acid. Causality: Acetic acid protonates the carbonyl oxygen, increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by the amine.

-

Degassing & Heating: Flash-freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal. Bake at 120°C for 72 hours.

-

Thermodynamic Healing: The extended heating allows the initially formed amorphous kinetic polymer to undergo reversible imine exchange, "error-correcting" into the thermodynamically stable crystalline framework.

Figure 1: Solvothermal synthesis workflow for COF assembly utilizing Biphenyl-3,3',4,4'-tetracarbaldehyde.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized Biphenyl-3,3',4,4'-tetracarbaldehyde prior to COF assembly, the following self-validating QC metrics must be met:

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The spectrum must display distinct aldehyde proton singlets in the highly deshielded region (10.0–10.5 ppm). The integration must strictly yield a 4H equivalent relative to the 6H aromatic protons of the biphenyl core.

-

High-Resolution Mass Spectrometry (HRMS): ESI-MS must confirm the [M+H]⁺ peak at m/z 267.0652, verifying the exact molecular weight of 266.25 g/mol [4].

-

FT-IR Spectroscopy: Ensure the presence of a sharp, strong C=O stretching frequency at ~1690 cm⁻¹. The complete absence of broad O-H stretches (3200–3500 cm⁻¹) is critical, as hydroxyl presence would indicate incomplete oxidation or hydration defects.

References

Sources

Solvation Dynamics and Protocol Optimization for Biphenyl-3,3',4,4'-tetracarbaldehyde in Covalent Organic Framework (COF) Synthesis

Executive Summary

Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS 915978-19-7), frequently abbreviated as BPTCAld or BPTA, is a highly rigid, tetratopic building block essential for the construction of advanced 2D and 3D Covalent Organic Frameworks (COFs). As a Senior Application Scientist in reticular chemistry, I frequently encounter researchers struggling with the anomalous solubility of extended

This whitepaper provides an in-depth analysis of BPTCAld's solubility profile, the causality behind strategic solvent selection, and field-proven, self-validating protocols for solvothermal COF synthesis.

Solubility Thermodynamics & Solvation Mechanisms

BPTCAld possesses a rigid biphenyl core decorated with four highly polar aldehyde groups. This structural motif induces strong intermolecular

To successfully dissolve BPTCAld, a solvent must possess either a high dipole moment to solvate the terminal aldehyde groups or strong dispersive capabilities to disrupt the aromatic

Quantitative Solubility Profile

The following table summarizes the empirical solubility behavior of BPTCAld across various solvent classes, providing the mechanistic rationale for each:

| Solvent Class | Representative Solvents | Solubility Level | Solvation Mechanism / Rationale |

| Aqueous | Water | Poor (< 0.002 mg/mL) | High lattice energy of the rigid biphenyl core prevents effective hydration[1]. |

| Alcohols | Methanol, Ethanol | Poor to Low | Insufficient dispersive forces to disrupt strong intermolecular |

| Ethers | 1,4-Dioxane, THF | Moderate to Good | Ether oxygens act as Lewis bases, interacting with the electrophilic aldehyde carbons; excellent dispersive interactions. |

| Polar Aprotic | DMF, DMSO, DMAc | Good | High dipole moments effectively solvate the highly polar tetracarbaldehyde moieties. |

| Chlorinated | Chloroform, o-DCB | Moderate | Strong dispersive interactions effectively disrupt aromatic stacking. |

| Aromatic | Mesitylene, Toluene | Low | Acts as a non-solvent/modulator in COF synthesis to artificially lower solubility and induce precipitation[2]. |

Strategic Solvent Selection for COF Synthesis

In the synthesis of imine-linked COFs, the reaction medium must balance monomer dissolution with polymer precipitation. The industry standard utilizes a binary solvent system—most commonly 1,4-Dioxane and Mesitylene (typically in a 4:1 to 1:1 v/v ratio)[2].

The Causality of the Binary System:

-

1,4-Dioxane (The Solubilizer): Acts as the primary solvent, breaking the BPTCAld crystal lattice and ensuring the monomers are homogeneously distributed in the liquid phase.

-

Mesitylene (The Modulator): Acts as a non-polar co-solvent. As the imine condensation proceeds and oligomers form, mesitylene reduces the overall solubility of these growing chains. This forces the oligomers out of solution slowly, transitioning the system from homogeneous growth to heterogeneous crystallization.

-

Aqueous Acetic Acid (The Catalyst): Added in catalytic amounts (e.g., 6M AcOH), it protonates the aldehyde to accelerate the forward Schiff-base condensation, while simultaneously enabling the hydrolysis of malformed imine bonds. This reversibility is the core of the "error-correction" mechanism[3].

Alternatively, for specific heteropore COF architectures, an o-dichlorobenzene (o-DCB) and n-butanol mixture is frequently employed to achieve similar thermodynamic control[2].

Solvation and dynamic covalent chemistry pathway in COF crystallization.

Experimental Protocols: Solvothermal Synthesis Workflow

To ensure reproducibility and high crystallinity, the following self-validating protocol outlines the synthesis of a standard 2D imine-linked COF using BPTCAld and a linear diamine (e.g., p-phenylenediamine). The solvothermal reaction of these extended building units at elevated temperatures (105–120 °C) for 3 to 4 days is a proven methodology for creating highly crystalline frameworks[3].

Step-by-Step Methodology

Step 1: Monomer Preparation & Stoichiometry

-

Action: Weigh exactly 0.10 mmol of BPTCAld and 0.20 mmol of p-phenylenediamine into a heavy-wall Pyrex tube.

-

Causality: Step-growth polymerizations require perfect stoichiometric balance. A 1:2 molar ratio ensures that all four aldehyde groups of the tetratopic BPTCAld react with the two amine groups of the linear diamine, preventing premature chain termination.

Step 2: Solvent Addition

-

Action: Add 1.0 mL of 1,4-Dioxane and 1.0 mL of Mesitylene to the tube. Sonicate for 10 minutes until a homogeneous suspension or solution is achieved.

-

Causality: This 1:1 binary mixture ensures initial monomer solubility while establishing the thermodynamic environment required for subsequent polymer precipitation[2].

Step 3: Catalyst Injection

-

Action: Inject 0.2 mL of 6M aqueous Acetic Acid into the mixture.

-

Causality: The acid lowers the activation energy for imine bond formation and provides the trace water necessary for the reversible bond exchange (error correction) that transforms amorphous networks into crystalline lattices.

Step 4: Degassing (Freeze-Pump-Thaw)

-

Action: Flash-freeze the tube in a liquid nitrogen bath. Evacuate the tube to < 50 mTorr, then isolate the vacuum and allow the mixture to thaw. Repeat this cycle three times. Flame-seal the tube under vacuum.

-

Causality: Oxygen must be rigorously excluded. At 120 °C, oxygen will rapidly oxidize the free aldehydes of BPTCAld into unreactive carboxylic acids, destroying the network topology. Degassing also prevents solvent boiling and bubble formation, which physically disrupts crystal growth.

Step 5: Solvothermal Synthesis

-

Action: Place the sealed tube in an isothermal oven at 120 °C for 72 hours.

-

Causality: The sealed environment maintains the vapor pressure of the solvents. The extended time at 120 °C provides the thermal energy required to overcome the activation barrier of the reversible imine exchange, driving the system toward the thermodynamic minimum (the crystalline COF)[3].

Step 6: Isolation & Activation

-

Action: Cool the tube to room temperature, break the seal, and filter the precipitate. Subject the powder to Soxhlet extraction with anhydrous THF for 24 hours, followed by Supercritical CO

(scCO -

Causality: Soxhlet extraction removes unreacted BPTCAld and trapped oligomers from the pores. scCO

drying bypasses the liquid-gas phase boundary, eliminating capillary forces that would otherwise cause the delicate mesopores of the COF to collapse during solvent evaporation.

Standard solvothermal synthesis workflow for BPTCAld-based COFs.

References

-

Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications. RSC Publishing. Available at: [Link]

-

Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. MDPI. Available at:[Link]

Sources

- 1. CAS:2459652-59-4, [1,1':4',1'':4'',1'''-Quaterphenyl]-3,3''',5,5'''-tetracarbaldehyde-毕得医药 [bidepharm.com]

- 2. Nanoscale covalent organic frameworks as theranostic platforms for oncotherapy: synthesis, functionalization, and applications - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00537A [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

synthesis routes for Biphenyl-3,3',4,4'-tetracarbaldehyde from biphenyl

[1]

Executive Summary

The synthesis of Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTC) presents a significant regiochemical challenge. Direct formylation of biphenyl typically yields the 4,4'-dicarbaldehyde due to the ortho/para directing nature of the phenyl ring, making the simultaneous introduction of four formyl groups at the 3,3',4,4' positions difficult without specific directing groups or pre-functionalized precursors.

This guide outlines two distinct strategic pathways:

-

The "Strict" Biphenyl Functionalization Route: A multi-step, high-fidelity pathway starting directly from biphenyl, utilizing a tetraamine intermediate to establish the 3,3',4,4' substitution pattern.

-

The Convergent "De Novo" Route (Industrial Standard): A scalable approach coupling o-xylene derivatives to build the biphenyl core, followed by controlled oxidation. While this technically starts from xylene, it is the most practical method to synthesize the BPTC molecule with high purity.

Route 1: The "Strict" Biphenyl Functionalization

Primary Application: Academic research requiring strict adherence to biphenyl starting material; high-precision regiochemical control.

This route leverages the Friedel-Crafts acetylation and Beckmann rearrangement to install nitrogen functionalities, which are then converted to aldehydes via a halide intermediate.

Phase 1: Synthesis of 3,3',4,4'-Tetraaminobiphenyl (TAB)

The critical intermediate is the tetraamine, which fixes the substitution pattern.

-

Acetylation: Biphenyl is reacted with acetyl chloride (

, DCM) to yield 4,4'-Diacetylbiphenyl . -

Oximation: Reaction with hydroxylamine yields the dioxime.

-

Rearrangement: A double Beckmann rearrangement converts the dioxime to N,N'-Diacetylbenzidine .

-

Nitration: Controlled nitration introduces nitro groups at the 3,3' positions (ortho to the acetamido groups), yielding 3,3'-Dinitro-N,N'-diacetylbenzidine .

-

Hydrolysis & Reduction: Basic hydrolysis removes acetyl groups, followed by reduction (

or

Phase 2: Conversion to Tetracarbaldehyde

Direct oxidation of amines to aldehydes is unstable. The robust method involves a Sandmeyer reaction followed by lithiation.

-

Sandmeyer Reaction (Tetra-bromination):

-

Reagents:

, -

Protocol: Diazotize the TAB at 0°C. Add the tetrazonium salt solution to a refluxing solution of

. -

Product: 3,3',4,4'-Tetrabromobiphenyl .[1]

-

Note: This intermediate is commercially known as PBB-77 but is synthesized here to ensure isomeric purity.

-

-

Lithiation-Formylation:

-

Reagents:

-Butyllithium ( -

Protocol:

-

Dissolve 3,3',4,4'-Tetrabromobiphenyl in dry THF under Argon.

-

Cool to -78°C.

-

Add

-BuLi (4.4 equiv) dropwise. The bromine-lithium exchange generates the tetra-lithio species. -

Quench with excess anhydrous DMF.

-

Warm to RT and hydrolyze with dilute HCl.

-

-

Product: Biphenyl-3,3',4,4'-tetracarbaldehyde .[2]

-

Pathway Visualization (Route 1)

Caption: Step-by-step functionalization from Biphenyl to BPTC via the Tetraamine intermediate.

Route 2: The Convergent "De Novo" Route (Recommended)

Primary Application: Scalable synthesis, COF linker production, high yield.

This route avoids the regioselectivity issues of biphenyl by building the core from o-xylene. It is the standard for producing high-purity linkers.

Phase 1: Construction of the Biphenyl Core

-

Starting Material: 4-Bromo-o-xylene (Commercially available).

-

Ullmann Coupling:

-

Reagents: Copper powder (activated), DMF, 200°C. Alternatively, Ni(cod)

mediated coupling (Yamamoto coupling) can be used for milder conditions. -

Reaction:

. -

Product: 3,3',4,4'-Tetramethylbiphenyl .[3]

-

Phase 2: Controlled Oxidation to Aldehyde

Oxidizing four methyl groups to aldehydes without over-oxidizing to carboxylic acids is the most delicate step.

Protocol: Radical Bromination & Hydrolysis (The Sommelet-Type Approach) This method is superior to Chromium oxidation for preventing acid formation.

-

Radical Bromination:

-

Reagents: N-Bromosuccinimide (NBS, 4.2 equiv), AIBN (cat.),

or Benzene. -

Procedure: Reflux 3,3',4,4'-Tetramethylbiphenyl with NBS/AIBN under light irradiation.

-

Target: 3,3',4,4'-Tetrakis(bromomethyl)biphenyl .

-

Critical Control: Monitor reaction carefully.[4] Over-bromination leads to gem-dibromides (which hydrolyze to aldehydes) but can be difficult to purify. Ideally, aim for the tetrakis(bromomethyl) or the octabromo species if using the gem-diacetate route.

-

-

Hydrolysis (Sommelet Reaction variant):

-

Reagents: Hexamethylenetetramine (HMTA), followed by acid hydrolysis.

-

Procedure: React the bromomethyl intermediate with HMTA in refluxing chloroform to form the hexaminium salt. Hydrolyze with dilute acetic acid/HCl.

-

Product: Biphenyl-3,3',4,4'-tetracarbaldehyde .[2]

-

Alternative Oxidation (Gem-Diacetate Method):

-

React Tetramethylbiphenyl with

in Acetic Anhydride/Sulfuric Acid. -

Intermediate: 3,3',4,4'-Tetrakis(diacetoxymethyl)biphenyl .

-

Hydrolysis: Acidic hydrolysis yields the tetracarbaldehyde.

Pathway Visualization (Route 2)

Caption: Convergent synthesis via oxidative coupling of xylene derivatives.

Comparative Analysis

| Feature | Route 1 (Strict Biphenyl) | Route 2 (Convergent Xylene) |

| Starting Material | Biphenyl | 4-Bromo-o-xylene |

| Step Count | 6-7 Steps | 2-3 Steps |

| Overall Yield | Low (~15-25%) | High (~40-60%) |

| Regiocontrol | High (Directed by amine synthesis) | Perfect (Pre-defined by xylene) |

| Primary Risk | Incomplete reduction or diazotization | Over-oxidation to carboxylic acid |

| Scalability | Gram scale | Multi-gram / Kilo scale |

Detailed Experimental Protocol (Route 1: Lithiation Step)

Since the prompt emphasizes the "from biphenyl" logic, this protocol details the final conversion of the tetrabromide (derived from biphenyl via TAB) to the aldehyde.

Reagents:

-

3,3',4,4'-Tetrabromobiphenyl (1.0 eq, 482 mg, 1 mmol)

- -Butyllithium (2.5 M in hexanes, 5.0 eq, 2.0 mL)

-

Anhydrous THF (20 mL)

-

Anhydrous DMF (6.0 eq, 0.5 mL)

Procedure:

-

Setup: Flame-dry a 50 mL Schlenk flask and flush with Argon. Add Tetrabromobiphenyl and anhydrous THF.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 minutes for equilibration.

-

Lithiation: Add

-BuLi dropwise over 10 minutes via syringe. The solution typically turns a deep yellow/orange, indicating the formation of the tetra-lithio species. Stir for 1 hour at -78°C. -

Formylation: Add anhydrous DMF rapidly in one portion.

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

-

Quench: Pour the reaction mixture into 50 mL of 2M HCl and stir vigorously for 30 minutes to hydrolyze the lithium alkoxide intermediates.

-

Extraction: Extract with Dichloromethane (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Chloroform/Hexane or purify via flash column chromatography (

, Hexane:EtOAc gradient) to obtain Biphenyl-3,3',4,4'-tetracarbaldehyde as a pale yellow solid.

References

- Source: US Patent 5041666A (1991). "Method for the production of 3,3',4,4'-tetraaminobiphenyl".

- Oxidative Coupling of Xylenes (Route 2 Foundation)

-

Sommelet Reaction for Aldehyde Synthesis

- Source: Organic Reactions (Classic Mechanism).

- Context: Standard protocol for converting benzyl halides (from Route 2) to aldehydes using Hexamethylenetetramine.

-

URL:[Link]

Technical Guide: Crystal Structure & Reticular Chemistry of Biphenyl-3,3',4,4'-tetracarbaldehyde

This is an in-depth technical guide on the Biphenyl-3,3',4,4'-tetracarbaldehyde linker, designed for researchers in reticular chemistry and drug development.

Executive Summary & Molecular Identity

Biphenyl-3,3',4,4'-tetracarbaldehyde (often abbreviated as 3,3',4,4'-BPTC or ortho-BPTC ) is a specialized tetra-topic organic linker used in the synthesis of Covalent Organic Frameworks (COFs) and ladder polymers. Unlike its more common isomer, [1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde (used for large-pore imine COFs), the 3,3',4,4'-isomer features ortho-positioned aldehyde groups .

This specific geometry dictates its primary application: Benzimidazole-linked COFs and fully conjugated ladder polymers . The ortho-aldehyde functionality allows for double-condensation reactions with ortho-diamines, locking the rotation of the phenyl rings and creating highly stable, planar, and conductive aromatic systems.

Chemical Identity Table

| Property | Data |

| IUPAC Name | [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde |

| CAS Number | Not widely listed (Custom Synthesis); Derivative of CAS 22803-05-0 (Tetra-acid) |

| Formula | C |

| Molecular Weight | 266.25 g/mol |

| Symmetry Point Group | |

| Key Functionality | 4 |

Crystal Structure Data & Molecular Geometry

The crystallographic attributes of the linker are critical for predicting the topology of the resulting framework. Because the pure aldehyde is often used immediately after synthesis or exists as an amorphous powder, structural proxies from its stable derivatives (the tetra-acid and tetra-amine) are used for modeling.

Linker Geometry (Single Crystal Proxies)

The following data represents the core biphenyl geometry derived from the single-crystal X-ray diffraction (SC-XRD) of the 3,3',4,4'-substituted biphenyl core.

| Parameter | Value (Solid State) | Description |

| Crystal System | Triclinic (Acid derivative) | Based on [1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid |

| Space Group | Centrosymmetric packing | |

| Unit Cell (a) | 5.586 Å | Short axis (stacking direction) |

| Unit Cell (b) | 6.662 Å | Inter-molecular hydrogen bonding axis |

| Unit Cell (c) | 11.086 Å | Long axis (biphenyl length) |

| Inter-ring Torsion Angle | 37° - 44° | Typical twist to minimize steric clash between 2,2' hydrogens |

| C–C Bond Length (Bridge) | 1.48 Å | Indicates single bond character (rotatable unless locked) |

Critical Insight: In the synthesis of COFs, the torsion angle is the defining variable. While the linker is twisted (~40°) in solution, the formation of a benzimidazole linkage (via reaction with a diamine) often planarizes the system, forcing the torsion angle closer to 0° or 180° to maximize

-conjugation.

Reticular Topology (COF Context)

When incorporated into a framework, the linker acts as a 4-connected node.

-

Node Geometry: Rectangular planar (if locked) or Tetrahedral-distorted (if twisted).

-

Resulting Topology:

-

sql (Square Lattice): If connected to linear linkers.[1]

-

hcb (Honeycomb): If connected to triangular nodes.

-

Ladder/Ribbon: If connected to another 4-connected ortho-functionalized node.

-

Synthesis & Purification Protocols

The synthesis of the 3,3',4,4'-isomer is more challenging than the 3,3',5,5'-isomer due to the reactivity of ortho-dialdehydes. The most robust protocol involves the oxidation of the tetramethyl precursor, strictly controlled to prevent over-oxidation to the acid.

Protocol: Oxidation of 3,3',4,4'-Tetramethylbiphenyl

Reagents: 3,3',4,4'-Tetramethylbiphenyl, CrO

-

Precursor Preparation: Dissolve 3,3',4,4'-tetramethylbiphenyl (10 mmol) in a mixture of acetic anhydride (50 mL) and glacial acetic acid (50 mL).

-

Oxidation (The Gem-Diacetate Route):

-

Cool the solution to 0°C.

-

Slowly add CrO

(80 mmol) portion-wise over 1 hour. Exothermic control is vital. -

Stir at 0°C for 2 hours, then allow to warm to room temperature overnight.

-

Mechanism:[2][3][4][5][6][7] The methyl groups are oxidized to gem-diacetates (protected aldehydes), preventing further oxidation to carboxylic acid.

-

-

Hydrolysis:

-

Pour the reaction mixture into ice water (500 mL).

-

Filter the resulting precipitate (the tetra-gem-diacetate).

-

Reflux the solid in Ethanol/Water (1:1) with catalytic H

SO

-

-

Purification:

-

The crude aldehyde precipitates upon cooling.

-

Recrystallization: Use DMF/Water or Hot Ethanol.

-

Validation:

H NMR (CHO peak at ~10.1 ppm, singlet/doublet depending on symmetry).

-

Visualization: Synthesis Workflow

Caption: Step-wise oxidative synthesis from methylated precursor via gem-diacetate protection.

Reticular Chemistry Applications

The primary utility of 3,3',4,4'-BPTC is in the creation of Benzimidazole-Linked COFs . This chemistry is distinct from standard Schiff-base (imine) COFs because it involves a redox-active condensation that yields high chemical stability (acid/base resistant).

Reaction Mechanism: The "Ortho" Advantage

Unlike the 3,3',5,5'-isomer which forms simple imines (

Visualization: COF Topology Assembly

Caption: Assembly logic for Benzimidazole COFs using ortho-functionalized linkers.

References

-

Crystal Structure of Precursor (Tetra-acid)

- Title: Biphenyl-3,3',4,4'-tetracarboxylic acid dihydr

- Source: Acta Crystallographica Section E.

-

URL:[Link]

-

Crystal Structure of Partner (Tetra-amine)

- Title: Biphenyl-3,3',4,4'-tetraamine.

- Source: Acta Crystallographica Section E.

-

URL:[Link]

-

COF Synthesis Context (Isomer Comparison)

- Title: Single-Crystal Structure of a Covalent Organic Framework (COF-320 using 4,4'-isomer).

- Source: Journal of the American Chemical Society.

-

URL:[Link]

-

General Synthesis Protocol (Oxidation)

Sources

- 1. drpress.org [drpress.org]

- 2. biomedres.us [biomedres.us]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ijsrm.net [ijsrm.net]

- 5. orientjchem.org [orientjchem.org]

- 6. BJOC - Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights [beilstein-journals.org]

- 7. CN110563678A - Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride - Google Patents [patents.google.com]

- 8. is.muni.cz [is.muni.cz]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Technical Guide: Stability & Handling of Biphenyl-3,3',4,4'-tetracarbaldehyde

This is an in-depth technical guide regarding the stability, handling, and preservation of Biphenyl-3,3',4,4'-tetracarbaldehyde .

CAS: 915978-19-7 | Molecular Formula: C₁₆H₁₀O₄ | Role: COF/MOF Linker

Part 1: Executive Summary

Biphenyl-3,3',4,4'-tetracarbaldehyde is a high-value aromatic tetra-aldehyde used primarily as a reticular building block for Covalent Organic Frameworks (COFs) and Porous Organic Cages (POCs). Unlike its more common isomer ([1,1'-Biphenyl]-3,3',5,5'-tetracarbaldehyde), the 3,3',4,4' substitution pattern places two formyl groups in an ortho relationship on each phenyl ring.

Core Stability Verdict: The compound is metastable in ambient air and reactive toward moisture.

-

Primary Threat (Oxidation): The aldehyde groups are susceptible to auto-oxidation, converting to carboxylic acids. This is irreversible and terminates reticular polymerization.

-

Secondary Threat (Hydration): The ortho-positioning allows for rapid hydration and potential cyclic hemiacetal formation in the presence of moisture, mimicking the reactivity of phthalaldehyde (OPA).

-

Storage Requirement: Must be stored at -20°C under an inert atmosphere (Ar or N₂) in a desiccated environment.

Part 2: Chemical Nature & Degradation Mechanisms[1]

The Ortho-Effect Vulnerability

The specific danger to the 3,3',4,4' isomer lies in the proximity of the aldehyde groups. While isolated aromatic aldehydes (like benzaldehyde) oxidize slowly, ortho-dialdehydes possess unique instability pathways.

-

Mechanism A: Auto-oxidation (Radical Chain Reaction) Exposure to atmospheric oxygen initiates a radical chain reaction. The C-H bond of the formyl group is homolytically cleaved, forming an acyl radical. This reacts with O₂ to form a peracid, which then oxidizes another aldehyde molecule to the carboxylic acid.

-

Mechanism B: Hydration & Cyclization In the presence of moisture, the carbonyl carbon is attacked by water.

-

Stage 1: Formation of gem-diols (hydrates).

-

Stage 2 (Ortho-specific): The proximity of two hydrated groups can lead to intramolecular cyclization, forming cyclic hemiacetals or acetals. This alters the stoichiometry required for reticular synthesis.

-

Visualization of Degradation Pathways

The following diagram illustrates the degradation flow from the pristine tetra-aldehyde to its oxidized and hydrated forms.

Figure 1: Degradation pathways showing irreversible oxidation to acid (Red) and reversible hydration (Yellow).

Part 3: Analytical Assessment Protocols

Before using this linker for critical synthesis, you must validate its purity. Visual inspection (white to pale yellow powder) is insufficient.

Protocol 1: 1H-NMR Purity Check

Objective: Quantify the ratio of aldehyde (-CHO) to carboxylic acid (-COOH).

-

Solvent: Dissolve 5-10 mg in DMSO-d6 (Chloroform-d is often insufficient for oxidized species due to solubility).

-

Key Signals:

-

Aldehyde Proton: Sharp singlet at δ 10.0 – 10.2 ppm .

-

Carboxylic Acid Proton: Broad singlet (often weak) at δ 12.0 – 14.0 ppm .

-

Hydrate Proton: If hydrated, look for methine protons shifted upfield to δ 6.0 – 6.5 ppm .

-

-

Integration: Normalize the aromatic region. If the aldehyde integral is < 4.0 (relative to aromatic protons), significant degradation has occurred.

Protocol 2: FT-IR Spectroscopy

Objective: Rapid qualitative check for carbonyl integrity.

| Functional Group | Frequency (cm⁻¹) | Status |

| C=O Stretch (Aldehyde) | 1680 – 1700 | Active Linker |

| C-H Stretch (Aldehyde) | 2720 & 2820 (Fermi doublet) | Active Linker |

| O-H Stretch (Broad) | 2500 – 3300 | Degraded (Acid/Hydrate) |

| C=O Stretch (Acid) | 1700 – 1725 | Degraded (Acid) |

Part 4: Handling & Storage Workflow[1]

This decision tree outlines the standard operating procedure (SOP) for handling Biphenyl-3,3',4,4'-tetracarbaldehyde upon receipt.

Figure 2: Storage and handling SOP to prevent condensation and oxidation.

Detailed Storage Guidelines

-

Temperature: Store at -20°C . Low temperature kinetically inhibits the auto-oxidation radical mechanism.

-

Atmosphere: Ideally, store inside an argon-filled glovebox. If unavailable, flush the headspace of the vial with nitrogen before sealing.

-

Moisture Control: Place the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or silica gel).

-

Thawing: Crucial Step. Allow the vial to reach room temperature before opening. Opening a cold vial in ambient air causes immediate water condensation on the powder, triggering hydration.

Part 5: Purification & Restoration[1]

If the compound has partially degraded (yellowing or appearance of acid peaks in NMR), use this protocol to restore it.

Method: Recrystallization

-

Solvent: Ethanol/Water or Acetonitrile.

-

Logic: The tetracarboxylic acid impurity is significantly more polar and less soluble in organic solvents than the aldehyde, or conversely, soluble in basic aqueous media.

-

Procedure:

-

Dissolve the crude solid in minimal hot ethanol or acetonitrile.

-

Filter hot to remove any insoluble poly-acid or polymerized material.

-

Allow to cool slowly to 4°C.

-

Filter the crystals and wash with cold hexanes.

-

Vacuum dry immediately to remove solvated water/alcohol.

-

Note: If the acid content is >10%, recrystallization yields may be poor. In this case, column chromatography on silica (using CH₂Cl₂/Hexane) is preferred, but must be done rapidly to avoid silica-catalyzed oxidation.

References

-

Chemical Identity & Structure

-

Source: King-Pharm & Klamar Reagent Listings for CAS 915978-19-7.

- Context: Confirms the specific existence of the 3,3',4,4' isomer distinct

-

URL: (Search CAS: 915978-19-7)

-

-

Mechanisms of Aldehyde Oxidation

- Title: Autoxidation of Aldehydes: Mechanism and Inhibition.

- Context: General mechanism for radical chain oxidation of arom

-

URL: [ACS Publications - J. Org. Chem.]([Link]) (General reference for aldehyde autoxidation mechanisms)

-

Ortho-Phthalaldehyde Reactivity (Analogous Chemistry)

-

Title: Stability and Reactivity of o-Phthalaldehyde.

-

Context: Establishes the enhanced reactivity and hydration potential of ortho-dialdehydes compared to meta/para isomers.

-

URL:

-

-

COF Synthesis Precautions

-

Title: Covalent Organic Frameworks: Design, Synthesis and Applications.

- Context: Describes the necessity of monomer purity and the impact of mono-functional impurities (like acids) on crystallinity.

-

URL:

-

Sources

Comparative Technical Guide: Biphenyl-Tetracarbaldehyde Isomers vs. Benzene-1,3,5-Tricarbaldehyde

The following technical guide provides an in-depth comparative analysis of Biphenyl-3,3',4,4'-tetracarbaldehyde (and its isomer variants) versus Benzene-1,3,5-tricarbaldehyde .

Reticular Chemistry, Topology Control, and Synthetic Protocols

Executive Summary & Structural Distinction

This guide analyzes two distinct classes of poly-aldehyde linkers used in the synthesis of Covalent Organic Frameworks (COFs), Porous Organic Cages (POCs), and cross-linked polymers.[1] The core distinction lies in their connectivity (3-topic vs. 4-topic) and symmetry (C3h vs. D2h/C2v) , which strictly dictates the topology of the resulting materials.[1]

Critical Isomer Note:

-

Benzene-1,3,5-tricarbaldehyde (BTA): The standard

-symmetric triangular node for hexagonal (hcb) networks.[1] -

Biphenyl-3,3',4,4'-tetracarbaldehyde (3,3',4,4'-BPTA): A rare, specific isomer with ortho-phthalaldehyde sites.[1] It is primarily a precursor for ladder polymers and phenazine-linked ribbons via condensation with tetraamines.[1]

-

Biphenyl-3,3',5,5'-tetracarbaldehyde (3,3',5,5'-BPTA): The common "rectangular" node used for 2D square lattice (sql) COFs.[1] Note: Most literature referring to "Biphenyl-tetracarbaldehyde COFs" implies this isomer.[1]

This guide addresses the literal 3,3',4,4' isomer (Ladder/Ribbon chemistry) while contrasting it with the standard BTA (Sheet/Net chemistry).

Molecular Architecture & Physiochemical Properties[2][3][4]

Comparative Data Table

| Feature | Benzene-1,3,5-tricarbaldehyde (BTA) | Biphenyl-3,3',4,4'-tetracarbaldehyde |

| Abbreviation | BTA, TFB, B3TA | 3,3',4,4'-BPTA (or Tetraformylbiphenyl) |

| CAS Number | 3163-76-6 | N/A (Rare Custom Synthesis) |

| Geometry | Planar, Triangular ( | Twisted, Bi-ortho ( |

| Connectivity | 3-Connected (Tri-topic) | 4-Connected (Tetra-topic) |

| Aldehyde Position | Meta (1,3,[1]5) | Ortho pairs (3,4 and 3',4') |

| Primary Reactivity | Reversible Imine Formation ( | Irreversible Pyrazine/Phenazine Fusion |

| Solubility | High in CHCl3, THF, DMF | Moderate in DMF, DMSO; Poor in Alcohols |

| Melting Point | 156–161 °C | >200 °C (Decomposes/Polymerizes) |

Structural Topology Logic

The choice between these linkers determines the network topology (Reticular Chemistry).[1]

-

BTA (Triangular Node): When reacted with linear diamines (e.g., phenylenediamine), BTA forms Hexagonal (hcb) 2D sheets that stack to form 1D channels.[1]

-

3,3',4,4'-BPTA (Ladder Node): The ortho-aldehyde arrangement allows for double-condensation with ortho-diamines (e.g., 1,2,4,5-benzenetetramine).[1] This forms Ladder Polymers or Ribbons with high conjugation and stability, rather than open 2D nets.[1]

Figure 1: Reticular logic dictating that BTA forms open hexagonal frameworks, while the 3,3',4,4'-isomer forms conjugated ladders.[1]

Synthetic Pathways & Handling[2][4][5][6]

Benzene-1,3,5-tricarbaldehyde (BTA)

Source: Commercially available or synthesized via hydrolysis of 1,3,5-tris(dimethoxymethyl)benzene.[1] Handling:

-

Stability: Stable in air but prone to oxidation to trimesic acid over long periods.[1] Store under

at 4°C. -

Purification: Recrystallization from hot water or EtOH/Water mixtures is highly effective.[1]

Biphenyl-3,3',4,4'-tetracarbaldehyde

Source: Custom synthesis required. Synthetic Route:

-

Precursor: 3,3',4,4'-Biphenyltetracarboxylic acid (or its dianhydride, BPDA).[1][2]

-

Reduction: The acid groups are difficult to stop at the aldehyde stage.

-

Reactivity: The ortho-aldehyde groups are highly reactive (similar to phthalaldehyde).[1] They can self-condense or hydrate.[1]

-

Storage: strictly anhydrous, -20°C, inert atmosphere.

Applications in Framework Materials

COFs and MOFs (BTA Driven)

BTA is the "Workhorse" of COF chemistry.

-

COF-1: BTA self-condensation (boroxine linkage).

-

COF-300: BTA + Tetra(4-aminophenyl)methane (3D interpenetrated diamond topology).[1]

-

LZU-1: BTA + 1,4-Diaminobenzene (2D Hexagonal, Catalysis).[1]

Ladder Polymers (3,3',4,4'-BPTA Driven)

The 3,3',4,4' isomer is used for High-Performance Electronics and Stable Aromatics .[1]

-

Mechanism: Reaction with 1,2,4,5-benzenetetramine yields Poly(phenazine) ladders.[1]

-

Properties: These materials exhibit high thermal stability (>500°C), intrinsic conductivity (after doping), and solvent resistance due to the lack of rotatable bonds.[1]

Experimental Protocols

Protocol A: Synthesis of a Standard BTA-COF (LZU-1 Type)

Target: Crystalline 2D Hexagonal Framework

Reagents:

-

Benzene-1,3,5-tricarbaldehyde (BTA): 0.15 mmol[1]

-

1,4-Phenylenediamine (PDA): 0.225 mmol (1.5 eq)[1]

-

Solvent: 1,4-Dioxane / Mesitylene (1:1 v/v, 3 mL)

-

Catalyst: Aqueous Acetic Acid (3.0 M, 0.5 mL)[1]

Workflow:

-

Dissolution: Charge a Pyrex tube (o.d. 10 mm) with BTA and PDA. Add solvents and sonicate for 10 min until dissolved.

-

Catalysis: Add acetic acid dropwise. A color change (yellow/orange) indicates initial imine formation.[1]

-

Degassing: Flash freeze in liquid

, evacuate to internal pressure < 100 mTorr, and flame seal. -

Solvothermal Synthesis: Heat at 120°C for 72 hours undisturbed.

-

Workup: Open tube, filter the precipitate, wash with THF and Acetone (Soxhlet extraction recommended for 12h).

-

Activation: Dry under dynamic vacuum at 80°C for 12h.

Protocol B: Synthesis of a Ladder Polymer (Using 3,3',4,4'-BPTA)

Target: Conjugated Phenazine Ribbon[1]

Reagents:

-

Biphenyl-3,3',4,4'-tetracarbaldehyde: 0.10 mmol[1]

-

3,3'-Diaminobenzidine (DAB): 0.10 mmol[1]

-

Solvent: m-Cresol (High boiling, solubilizing) or NMP.[1]

-

Catalyst: Benzoic Acid (cat.)[1]

Workflow:

-

Setup: Use a 3-neck flask with reflux condenser and

flow. -

Reaction: Dissolve monomers in m-Cresol. Heat to 180-200°C for 24-48 hours.

-

Mechanism: The high temperature drives the double-condensation (Schiff base formation followed by ring closure) and aromatization.

-

Workup: Pour into Methanol to precipitate the polymer. Filter and wash extensively with MeOH and dilute HCl (to remove unreacted amines).[1]

Figure 2: Distinct synthetic workflows. BTA requires thermodynamic control (sealed tube) for crystallinity. 3,3',4,4'-BPTA requires high-temperature kinetic control for ring fusion.[1]

References

-

Cote, A. P., et al. (2005).[1] "Porous, Crystalline, Covalent Organic Frameworks."[1] Science, 310(5751), 1166-1170.[1] Link(Primary reference for BTA-based COF-1 and COF-5).

-

Uribe-Romo, F. J., et al. (2009).[1] "Crystalline Covalent Organic Frameworks with Hydrazone Linkages." Journal of the American Chemical Society, 131(13), 4570-4571.[1] Link(Reference for BTA solvothermal protocols).

-

Segura, J. L., et al. (2016).[1] "The Chemistry of the Benzene-1,3,5-tricarbaldehyde Building Block." Chemical Society Reviews, 45, 5635-5671.[1] Link(Comprehensive review on BTA applications).

-

Chong, J. H., et al. (2015).[1] "Ladder-Type Conjugated Polymers."[1] Chemical Reviews, 115(11), 5265-5306.[1] (Context for 3,3',4,4'-BPTA ladder formation logic).

-

Ding, S. Y., & Wang, W. (2013).[1] "Covalent Organic Frameworks (COFs): From Design to Applications." Chemical Society Reviews, 42, 548-568.[1] Link(Topological rules for C3 vs C2 linkers).

Sources

Technical Safety & Handling Guide: Biphenyl-3,3',4,4'-tetracarbaldehyde

This guide serves as a definitive technical manual for the safe handling, storage, and experimental application of Biphenyl-3,3',4,4'-tetracarbaldehyde . It is designed for researchers in reticular chemistry (COFs/MOFs) and drug development who require high-fidelity protocols to maintain compound integrity and personnel safety.

CAS Number: 915978-19-7 Document Control: Version 1.0 | Status: Active Classification: High-Purity Organic Intermediate

Part 1: Executive Technical Summary

Biphenyl-3,3',4,4'-tetracarbaldehyde is a tetra-functionalized aromatic aldehyde used primarily as a linker in the synthesis of Covalent Organic Frameworks (COFs) and porous polymers. Unlike its more common isomer (3,3',5,5'-tetracarbaldehyde), the 3,3',4,4' substitution pattern places aldehyde groups in ortho-positions on each phenyl ring, creating specific steric environments and reactivity profiles.

Critical Handling Directive: The primary threat to this compound's utility is autoxidation . Exposure to atmospheric oxygen converts the aldehyde moieties into carboxylic acids. Even trace acid contamination can poison Schiff-base condensation reactions, leading to amorphous solids rather than crystalline frameworks. Therefore, inert atmosphere handling is not optional—it is a chemical necessity.

Physicochemical Profile

| Property | Specification |

| Chemical Name | [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde |

| CAS Number | 915978-19-7 |

| Molecular Formula | C₁₆H₁₀O₄ |

| Molecular Weight | 266.25 g/mol |

| Physical State | Solid (Pale yellow to off-white powder) |

| Solubility | Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in water |

| Melting Point | >200°C (Decomposition often precedes melting) |

| Reactivity | High sensitivity to oxidation; reactive toward amines |

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data (LD50) for this isomer is limited, it shares the hazardous profile of poly-aromatic aldehydes. Treat as a potent irritant and potential sensitizer.

GHS Classification[1][3]

-

Signal Word: WARNING

-

Pictogram: GHS07 (Exclamation Mark)

| Hazard Class | Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Protocols (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Part 3: Advanced Handling & Storage Protocols

Standard laboratory PPE is insufficient for maintaining the chemical integrity of this reagent.

The "Zero-Oxidation" Storage Workflow

To preserve the aldehyde functionality, you must exclude oxygen and moisture.

-

Receipt & Initial Transfer:

-

Upon receipt, do not open the manufacturer's seal in ambient air.

-

Transfer the container immediately to an inert atmosphere glovebox (Argon or Nitrogen, <0.5 ppm O₂/H₂O).

-

If a glovebox is unavailable, use a Schlenk line with rigorous N₂/Vacuum cycling (3 cycles minimum) before piercing the septum.

-

-

Long-Term Storage:

-

Temperature: 2°C to 8°C (Refrigerated).

-

Atmosphere: Store under positive Nitrogen/Argon pressure.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent gas exchange.

-

Experimental Dispensing Protocol

Rationale: Opening the vial in air, even briefly, introduces moisture that catalyzes oxidation.

Figure 1: Inert atmosphere handling workflow to prevent aldehyde oxidation.

Part 4: Emergency Response & First Aid

Causality: Aromatic aldehydes can cross-link proteins, leading to sensitization. Immediate removal is critical.

Exposure Response Logic

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only). The aldehyde group is a respiratory irritant.[1]

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents, as they may increase transdermal absorption.

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Spill Management (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and N95/P100 respirator.

-

Containment: Do not dry sweep (generates dust). Cover spill with a damp paper towel (water) or an inert absorbent pad.

-

Cleanup: Scoop into a chemically resistant bag. Wipe the surface with 1% dilute ammonia solution (neutralizes aldehyde residues) followed by water.

Figure 2: Decision logic for acute exposure incidents.

Part 5: Synthesis & Application Context

Why strict handling matters for your data.

In the synthesis of COFs (e.g., via Schiff-base condensation with diamines), the purity of Biphenyl-3,3',4,4'-tetracarbaldehyde dictates the crystallinity and porosity of the final material.

-

The Impurity Effect: If 5% of the aldehyde groups oxidize to carboxylic acids, they act as "chain terminators" in the polymerization network. This results in defects, lower surface area (BET), and pore collapse.

-

Solvent Compatibility: When synthesizing COFs, ensure solvents (e.g., o-dichlorobenzene, n-butanol) are degassed. Dissolved oxygen in solvents will oxidize the monomer in situ during the solvothermal heating phase (often 120°C for 3 days).

Note on Isomers: Ensure you have the correct isomer.

-

3,3',4,4'-Isomer (CAS 915978-19-7): Ortho-positioned aldehydes.[2]

-

3,3',5,5'-Isomer (CAS 150443-85-9): Meta-positioned aldehydes (Common in COF-102 analogs).

-

Check your supplier's CoA carefully; the CAS numbers are distinct.

Part 6: Waste Disposal

Compliance: Dispose of in accordance with local, state, and federal regulations (e.g., RCRA in the US).

-

Classification: Hazardous Chemical Waste (Toxic/Irritant).

-

Method: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

-

Prohibition: Do not discharge into drains. The compound is toxic to aquatic life (H410/H411 implied by analog structures).

References

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Methodological & Application

designing imine-linked COFs with Biphenyl-3,3',4,4'-tetracarbaldehyde

Application Note: Design and Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) using Biphenyl-3,3',4,4'-tetracarbaldehyde

Executive Summary

The rational design of Covalent Organic Frameworks (COFs) relies heavily on the geometric and chemical nature of their monomeric building blocks. While the 3,3',5,5'-tetracarbaldehyde isomer is widely used for creating standard square or rectangular pores[1], Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA-3,4) offers a unique ortho-aldehyde topology. This Application Note provides a comprehensive, self-validating methodology for synthesizing imine-linked COFs using BPTA-3,4. By detailing the causality behind solvothermal conditions and providing strict quality control checkpoints, this guide empowers researchers and drug development professionals to engineer advanced porous materials for targeted delivery and analytical applications.

Mechanistic Rationale & Monomer Selection

The precise geometry of molecular building blocks dictates the final structure, pore size, and dimensionality of a COF[1]. BPTA-3,4 is characterized by two pairs of adjacent (ortho) aldehyde groups.

Causality in Design: When BPTA-3,4 is condensed with a linear diamine (e.g., p-phenylenediamine, PDA), the ortho-positioning forces the resulting imine bonds into close spatial proximity. Unlike the extended linear linkages formed by the 3,3',5,5' isomer, the BPTA-3,4 framework creates highly localized, electron-dense pockets. This specific geometry restricts bond rotation, enhancing the overall rigidity of the framework, and pre-organizes the nitrogen atoms for post-synthetic modifications, such as metal chelation (e.g., forming N,N-bidentate coordination sites) or oxidative cyclization into benzimidazole linkages.

The formation of these crystalline networks relies on Dynamic Covalent Chemistry (DCvC). The reversible nature of the Schiff base condensation allows the growing polymer to continuously break and reform bonds, effectively "error-correcting" amorphous topological defects into a thermodynamically stable crystalline lattice[2].

Experimental Protocol: Solvothermal Synthesis of BPTA-PDA COF

This protocol describes the synthesis of a 2D imine-linked COF using BPTA-3,4 and PDA. Every step is designed as a self-validating system to ensure reproducibility and high crystallinity.

Reagents:

-

Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA-3,4)

-

p-Phenylenediamine (PDA)

-

o-Dichlorobenzene (o-DCB)

-

n-Butanol (n-BuOH)

-

Aqueous Acetic Acid (6M)

Step-by-Step Methodology:

-

Monomer Dispersion: In a 10 mL Pyrex ampoule, combine 0.1 mmol of BPTA-3,4 and 0.2 mmol of PDA. Add 1.0 mL of o-DCB and 1.0 mL of n-BuOH.

-

Causality: The 1:1 (v/v) solvent mixture is critical for crystallization. o-DCB is a strong solvent that readily dissolves the monomers, preventing rapid, amorphous precipitation. Conversely, n-BuOH acts as a poor solvent for the growing oligomers. This delicate balance controls the supersaturation rate, slowly driving the nucleation of crystalline domains[2].

-

-

Catalyst Addition: Add 0.2 mL of 6M aqueous acetic acid to the mixture.

-

Causality: Acetic acid acts as a Brønsted acid, protonating the aldehyde oxygen to increase its electrophilicity toward the amine nucleophile. The water introduced with the acid is mechanistically essential; it maintains the thermodynamic equilibrium of the condensation reaction, enabling the dynamic "error-correction" phase[2].

-

-

Degassing (Self-Validating Checkpoint 1): Sonicate the mixture for 10 minutes to achieve a homogeneous dispersion. Subject the ampoule to three rigorous freeze-pump-thaw cycles using liquid nitrogen.

-

Causality: Oxygen must be strictly excluded. At 120 °C, primary amines like PDA are highly susceptible to oxidation, which would terminate chain growth and introduce structural defects.

-

Validation: The complete absence of bubbling during the final thaw cycle under vacuum validates that all dissolved gases have been successfully evacuated.

-

-

Solvothermal Polymerization: Flame-seal the ampoule under dynamic vacuum. Heat the ampoule undisturbed in an oven at 120 °C for 72 hours.

-

Causality: The extended duration and elevated temperature provide the necessary activation energy to drive the reversible bond formation, annealing out amorphous kinetic traps and yielding the thermodynamically favored crystalline product[3].

-

-

Isolation and Purification: Cool the ampoule to room temperature. Filter the resulting precipitate and wash extensively with anhydrous THF. Transfer the powder to a Soxhlet extractor and purify with THF for 24 hours.

-

Causality: Soxhlet extraction is mandatory to remove unreacted monomers and trapped low-molecular-weight oligomers from the pores, unlocking the intrinsic surface area of the COF.

-

-

Drying: Dry the purified powder under dynamic vacuum at 90 °C for 12 hours.

-

Causality: Gentle vacuum drying (or supercritical CO₂ drying) prevents the collapse of the mesoporous architecture caused by the capillary forces of evaporating solvents.

-

Workflow for the solvothermal synthesis and validation of BPTA-based imine-linked COFs.

Self-Validating Quality Control (QC)

To ensure the synthesized material is a true crystalline framework and not an amorphous polymer, the following self-validating analytical checkpoints must be met:

-

Spectroscopic Validation (FT-IR): The reaction is deemed successful if the FT-IR spectrum shows the emergence of a strong C=N stretching band at ~1620 cm⁻¹, coupled with the near-complete disappearance of the aldehyde C=O stretch (~1695 cm⁻¹) and the amine N-H stretches (~3300–3400 cm⁻¹).

-

Structural Validation (PXRD): The material must exhibit a sharp, intense diffraction peak at a low 2θ angle (typically between 3° and 5°), corresponding to the (100) plane of the extended 2D lattice. The presence of higher-order reflections confirms long-range crystalline order[2].

-

Porosity Validation (BET): Nitrogen adsorption-desorption isotherms at 77 K should exhibit Type I (microporous) or Type IV (mesoporous) behavior, confirming that the solvent evacuation was successful and permanent porosity is maintained.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters and their significance when synthesizing BPTA-linked COFs under optimal conditions.

| Parameter | Expected Value | Analytical Method | Causality / Significance |

| Reaction Yield | > 85% | Gravimetric Analysis | High yield indicates efficient error-correction and minimal oligomer loss during Soxhlet extraction[2]. |

| BET Surface Area | 1,200 - 1,800 m²/g | N₂ Sorption (77 K) | Validates successful removal of guest molecules and absence of pore collapse[3]. |

| Pore Size | 1.5 - 2.5 nm | NLDFT Modeling | Confirms the predicted theoretical pore aperture based on the BPTA-PDA monomer lengths. |

| Thermal Stability | > 400 °C | TGA (under N₂) | High thermal stability is a hallmark of highly cross-linked, defect-free aromatic imine frameworks[3]. |

Applications in Drug Development & Analytical Science

The unique pore environment generated by the ortho-linkages of BPTA-3,4 makes these COFs highly valuable for downstream applications.

In analytical chemistry, BPTA-based COFs can be integrated into mixed-matrix membranes or used as stationary phases for chromatographic separation, leveraging their uniform pore sizes for size-exclusion and specific host-guest interactions[4]. In drug development, the inherent pH-responsiveness of the imine bond allows these COFs to serve as smart nanocarriers. The framework remains stable at physiological pH (7.4) but undergoes controlled hydrolysis in the acidic microenvironments of tumor tissues or endosomes (pH 5.0–6.5), triggering the targeted release of encapsulated Active Pharmaceutical Ingredients (APIs).

Logical relationship of BPTA-COF application in pH-responsive drug delivery systems.

References

-

The Chemistry Behind COFs: Understanding Biphenyl-3,3',5,5'-tetracarbaldehyde. nbinno.com. 1

-

Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. nih.gov. 2

-

Covalent Organic Framework Composites: Synthesis and Analytical Applications - MDPI. mdpi.com. 4

-

Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. unt.edu. 3

Sources

Biphenyl-3,3',4,4'-tetracarbaldehyde as a linker for porous organic polymers

Application Note: Biphenyl-3,3',4,4'-tetracarbaldehyde as a Linker for Porous Organic Polymers

Part 1: Introduction & Strategic Value

Subject: Biphenyl-3,3',4,4'-tetracarbaldehyde (CAS: 915978-19-7) Synonyms: 3,3',4,4'-Biphenyltetracarbaldehyde; [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde.[1][2][3][4] Class: Covalent Organic Framework (COF) Linker; Nitrogen-Rich POP Precursor.

Executive Summary: While the 3,3',5,5'-isomer is ubiquitous in forming hexagonal imine-linked COFs, Biphenyl-3,3',4,4'-tetracarbaldehyde offers a distinct and powerful advantage: Ortho-Phthalaldehyde Geometry . This structural motif allows for the formation of chemically robust heterocyclic linkages (such as phthalazines or benzimidazoles) rather than simple reversible imine bonds. Polymers derived from this linker exhibit superior chemical stability (acid/base resistance) and high nitrogen content, making them ideal candidates for harsh-environment catalysis, heavy metal capture, and post-combustion carbon capture.

Key Chemical Differentiator:

-

3,3',5,5'-Isomer: Meta-substitution

Forms Imine (C=N) linkages (Reversible, less stable). -

3,3',4,4'-Isomer: Ortho-substitution

Forms Phthalazine or Imidazole rings (Irreversible/Locked, highly stable).

Part 2: Material Properties & Handling

| Property | Specification |

| CAS Number | 915978-19-7 |

| Molecular Formula | |

| Molecular Weight | 266.25 g/mol |

| Appearance | Pale yellow to off-white powder |

| Solubility | Soluble in DMSO, DMF, hot |

| Reactivity Profile | Bis(ortho-phthalaldehyde) functionality. Highly reactive toward hydrazines and ortho-diamines. |

| Storage | Store at 2-8°C under inert atmosphere ( |

Part 3: Experimental Protocol

Workflow: Synthesis of Phthalazine-Linked Porous Organic Polymer (POP)

Objective: Synthesize a highly stable, nitrogen-rich porous network via the condensation of Biphenyl-3,3',4,4'-tetracarbaldehyde with hydrazine hydrate.

Reagents:

-

Linker A: Biphenyl-3,3',4,4'-tetracarbaldehyde (1.0 mmol, 266.25 mg)

-

Linker B: Hydrazine hydrate (80% aq. solution) (Excess, ~4.0 mmol)

-

Solvent System: 1,4-Dioxane / Mesitylene (4:1 v/v)

-

Catalyst: Aqueous Acetic Acid (6 M)

Protocol Steps:

-

Pre-Dissolution (Critical for Crystallinity):

-

In a 10 mL Pyrex tube, dissolve 266.25 mg of Biphenyl-3,3',4,4'-tetracarbaldehyde in 4 mL of 1,4-Dioxane. Sonication (40 kHz, 10 min) is required to ensure complete homogeneity.

-

Expert Insight: The ortho-aldehyde groups can form hemiacetals; ensuring full dissolution prevents amorphous clumping.

-

-

Linker Addition:

-

Add 1 mL of Mesitylene to the solution.

-

Dropwise add 200 µL of Hydrazine hydrate. A rapid color change (yellow to orange) indicates immediate Schiff-base initiation.

-

-

Catalyst Modulation:

-

Add 0.5 mL of 6 M Acetic Acid.

-

Mechanism:[5] Acid catalysis promotes the reversibility of the initial imine formation, allowing error correction before the irreversible cyclization to phthalazine occurs.

-

-

Degassing (Freeze-Pump-Thaw):

-

Flash freeze the tube in liquid nitrogen (

). -

Apply vacuum (< 100 mTorr) for 5 minutes.

-

Thaw in warm water.

-

Repeat 3x .

-

Why? Oxygen promotes aldehyde oxidation to carboxylic acids, which terminates polymerization.

-

-

Solvothermal Synthesis:

-

Flame-seal the tube under vacuum.

-

Place in a programmable oven:

-

Ramp to 120°C over 2 hours.

-

Hold at 120°C for 72 hours .

-

Cool to room temperature over 6 hours.

-

-

-

Isolation & Activation:

-

Open the tube; filter the precipitate.

-

Wash 1: DMF (3x 20 mL) to remove unreacted oligomers.

-

Wash 2: THF (3x 20 mL) to exchange high-boiling solvents.

-

Soxhlet Extraction: THF for 24 hours.

-

Drying: Vacuum oven at 100°C for 12 hours.

-

Part 4: Mechanism & Visualization

Reaction Logic: The reaction proceeds through a "Schiff-base first, Cyclization second" mechanism.

-

Condensation: Aldehyde + Hydrazine

Hydrazone. -

Cyclization: The proximity of the second aldehyde group drives the attack of the hydrazone nitrogen, closing the Phthalazine ring. This step is thermodynamically favorable and locks the structure.

Caption: Step-wise formation of the chemically robust phthalazine linkage from ortho-dialdehyde precursors.

Part 5: Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| FT-IR | Disappearance of | confirms consumption of aldehyde. |

| FT-IR | Appearance of | confirms formation of heterocyclic ring. |

| PXRD | Sharp peaks at low | Indicates long-range ordered crystalline framework (COF). Broad halo indicates amorphous POP. |

| Type I Isotherm | Confirms microporosity. | |

| TGA | Stability up to ~400°C | Phthalazine rings provide high thermal resistance. |

Troubleshooting Guide:

-

Problem: Amorphous product (No XRD peaks).

-

Solution: Decrease reaction speed. Lower temperature to 100°C or increase modulator (acetic acid) concentration to slow down nucleation.

-

-

Problem: Low Surface Area (< 400 m²/g).

-

Solution: Incomplete activation. Ensure Soxhlet extraction with THF is run for full 24h to remove trapped oligomers from pores.

-

-

Problem: Black/Charred Product.

-

Solution: Oxidation occurred. Check vacuum seal quality during the freeze-pump-thaw cycle.

-

Part 6: Applications

-

Heterogeneous Catalysis: The high density of nitrogen sites (phthalazine N) acts as an excellent anchor for metal nanoparticles (Pd, Pt) for hydrogenation reactions.

-

Acid Gas Capture: Basic nitrogen sites show high affinity for

and -

Luminescent Sensing: The rigid, conjugated biphenyl backbone often imparts fluorescence, which can be quenched upon binding to nitro-aromatic explosives or metal ions (

).

References

-

ChemicalBook. 3,3',5,5'-tetracarbaldehyde biphenyl (and related isomers). Retrieved from

-

BLD Pharm. [1,1'-Biphenyl]-3,3',4,4'-tetracarbaldehyde Product Page.[1][2][3][4] Retrieved from

- Lohse, M. S., et al. "Covalent Organic Frameworks: Structures, Synthesis, and Applications." Advanced Functional Materials, 2018. (General reference for Solvothermal COF synthesis protocols).

- Geng, K., et al. "Covalent Organic Frameworks: Design, Synthesis, and Functions." Chemical Reviews, 2020.

Sources

- 1. 1862220-96-9|3',4',5',6'-Tetrakis(4-formylphenyl)-[1,1':2',1''-terphenyl]-4,4''-dicarbaldehyde|BLD Pharm [bldpharm.com]

- 2. 1985610-10-3|[1,1':4',1''-Terphenyl]-2',4,4'',5'-tetracarbaldehyde|BLD Pharm [bldpharm.com]

- 3. 857412-06-7|[1,1:4,1:4,1-Quaterphenyl]-4,4-dicarboxaldehyde|BLD Pharm [bldpharm.com]

- 4. Phthalaldehyde dihydrochloride|BLD Pharm [bldpharm.com]

- 5. is.muni.cz [is.muni.cz]

Application Note: Precision Synthesis of BPTA-Based Covalent Organic Frameworks

This Application Note is designed for researchers specializing in Reticular Chemistry and Polymer Synthesis. It details the reaction protocols for Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) , a unique

Part 1: Executive Summary & Chemical Logic

Biphenyl-3,3',4,4'-tetracarbaldehyde (BPTA) is a high-reactivity building block. Unlike the common 4,4'-dicarbaldehyde (linear) or 1,3,5-triformylbenzene (triangular), BPTA possesses four aldehyde groups clustered in two ortho-pairs .

This geometry dictates two divergent reaction pathways based on the diamine selection:

-

The "Ladder" Pathway (with o-diamines): Reaction with o-phenylenediamine leads to double-condensation, forming Phenazine rings. This creates highly stable, conductive ladder polymers or fused-ring COFs.

-

The "Network" Pathway (with p-diamines): Reaction with p-phenylenediamine leads to single-condensation, forming Imine (Schiff Base) linkages. This creates extended 2D/3D porous networks.[1]

Mechanism & Pathway Selection

Figure 1: Divergent synthesis pathways. The ortho-positioning of aldehydes in BPTA favors phenazine ring closure when reacted with ortho-diamines.

Part 2: Critical Reaction Parameters

Success with BPTA requires strict control over the Reversibility-Crystallinity Trade-off . The high density of aldehyde groups (4 per molecule) increases the risk of rapid, irreversible kinetic trapping, leading to amorphous solids rather than crystalline COFs.

| Parameter | Recommended Condition | Mechanistic Rationale |

| Solvent System | o-DCB / n-BuOH (1:1) | o-Dichlorobenzene solubilizes the aromatic stack; n-Butanol regulates the hydrophobicity and slows precipitation. |

| Catalyst | 6M Aqueous Acetic Acid | Provides protons for Schiff base formation but introduces water to drive the reverse reaction (hydrolysis), allowing error correction (defect healing). |